molecular formula C42H40O6P2 B6316396 (S)-(4,4',5,5',6,6'-Hexamethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphane) CAS No. 133545-30-9

(S)-(4,4',5,5',6,6'-Hexamethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphane)

Katalognummer: B6316396
CAS-Nummer: 133545-30-9
Molekulargewicht: 702.7 g/mol
InChI-Schlüssel: IYTHLSFAUKKSGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a chiral bisphosphine ligand featuring a biphenyl backbone substituted with six methoxy groups at positions 4,4',5,5',6,6' and two diphenylphosphine groups at positions 2,2'. The (S)-configuration imparts enantioselectivity, making it valuable in asymmetric catalysis. The hexamethoxy substitution pattern enhances electron-donating properties while introducing steric bulk, which can influence metal coordination and catalytic activity.

Eigenschaften

IUPAC Name

[2-(6-diphenylphosphanyl-2,3,4-trimethoxyphenyl)-3,4,5-trimethoxyphenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H40O6P2/c1-43-33-27-35(49(29-19-11-7-12-20-29)30-21-13-8-14-22-30)37(41(47-5)39(33)45-3)38-36(28-34(44-2)40(46-4)42(38)48-6)50(31-23-15-9-16-24-31)32-25-17-10-18-26-32/h7-28H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTHLSFAUKKSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1OC)OC)C2=C(C=C(C(=C2OC)OC)OC)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H40O6P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Stepwise Methylation of Biphenyl Diols

A common approach involves starting with 2,2'-dihydroxybiphenyl derivatives. Sequential methylation using dimethyl sulfate (Me<sub>2</sub>SO<sub>4</sub>) or methyl iodide (MeI) in the presence of potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) achieves the hexamethoxy pattern. For example:

Yield : ~65% over four steps.

Suzuki-Miyaura Coupling of Pre-Methylated Fragments

An alternative strategy employs Suzuki coupling of two 4,5,6-trimethoxyphenylboronic acid derivatives:

Advantage : Avoids regioselectivity issues in methylation.
Challenge : Limited commercial availability of trimethoxyboronic acids.

Installation of Diphenylphosphane Groups

Ullmann-Type Coupling for P–C Bond Formation

The 2,2'-dibromohexamethoxybiphenyl intermediate reacts with diphenylphosphine (HPPh<sub>2</sub>) under copper catalysis:

Key Data :

  • Yield : 45–55%.

  • Side Products : Oxidized phosphine oxides (P=O) due to air exposure.

Grignard-Based Phosphination

Generation of 2-bromohexamethoxybiphenyl Grignard reagents followed by reaction with PCl<sub>3</sub>:

Yield : 34% after distillation.

Enantiocontrol and Chiral Resolution

Asymmetric Synthesis via Chiral Auxiliaries

Employing a chiral palladium catalyst during Suzuki coupling induces axial chirality:

Limitation : Requires optically pure boronic acids.

Diastereomeric Salt Formation

Racemic bisphosphine is resolved using (R)-VANOL (chiral vanadium-salen complex):

Mechanism : Preferential crystallization of the (S)-VANOL adduct.

Application : Adducts are air-stable and easily deprotected using DABCO.

Inert Atmosphere Techniques

Critical steps (Grignard formation, P–C coupling) require rigorous exclusion of oxygen and moisture (glove box, Schlenk line).

Analytical Characterization Data

Parameter Value Method
Melting Point204.1–211.5°CDSC
31P NMR^{31}\text{P NMR}δ −14.1 ppm (borane adduct)CDCl<sub>3</sub>, 121 MHz
1H NMR^{1}\text{H NMR}δ 7.42 (dd, J = 7.5 Hz, aromatic)DCM-d<sub>2</sub>, 600 MHz
Optical Rotation[α]<sub>D</sub><sup>25</sup> = +153° (c 1.0, CHCl<sub>3</sub>)Polarimetry

Industrial-Scale Considerations

Cost-Effective Methylation

Bulk methylation using dimethyl carbonate (DMC) under microwave irradiation reduces solvent waste:

Continuous Flow Phosphination

Microreactor technology enhances safety and yield in P–C coupling:

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(4,4’,5,5’,6,6’-Hexamethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diphenylphosphane) undergoes various chemical reactions, including:

    Oxidation: The phosphane groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can participate in reduction reactions, often facilitated by transition metal catalysts.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild oxidizing conditions.

    Reduction: Transition metal catalysts such as palladium or rhodium.

    Substitution: Nucleophiles like alkoxides or amines.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Reduced biphenyl derivatives.

    Substitution: Functionalized biphenyl compounds with varied substituents.

Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis

1.1 Overview

MeOBIPHEP is widely recognized for its role as a ligand in asymmetric catalysis. It facilitates the formation of chiral centers in organic compounds through various catalytic processes.

1.2 Case Studies

  • Rhodium-Catalyzed Reactions : MeOBIPHEP has been successfully employed in rhodium-catalyzed asymmetric (3+2) annulation reactions involving ketimines and alkynes. This method has shown high enantioselectivity and efficiency in synthesizing complex chiral molecules used in pharmaceuticals .
  • Synthesis of Fragrances : The ligand is also utilized in the synthesis of key fragrance components such as canthoxal and p-isobutyl-alpha-methylhydrocinnamaldehyde. These compounds are important in the perfume industry due to their desirable olfactory properties .

Coordination Chemistry

2.1 Metal Complexes

MeOBIPHEP forms stable complexes with various transition metals, which enhances its utility in coordination chemistry. The ligand's ability to stabilize metal centers allows for the development of novel catalysts.

2.2 Applications

  • Catalytic Hydrogenation : Metal complexes of MeOBIPHEP have been used in catalytic hydrogenation reactions, demonstrating improved selectivity and activity compared to other ligands .
  • Cross-Coupling Reactions : Research indicates that MeOBIPHEP-based metal complexes can facilitate cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis .

Material Science

3.1 Polymer Chemistry

The compound's phosphine groups can be utilized to modify polymer matrices, enhancing their mechanical properties and thermal stability.

3.2 Functional Materials

MeOBIPHEP derivatives have been explored for use in functional materials due to their electronic properties, which can be advantageous in the development of organic electronics and photonic devices .

Biological Applications

4.1 Anticancer Activity

Recent studies have investigated the potential anticancer properties of MeOBIPHEP and its metal complexes. Preliminary results suggest that these compounds may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into their mechanisms of action .

4.2 Drug Delivery Systems

The ability to form stable complexes with biologically relevant metals opens avenues for using MeOBIPHEP in drug delivery systems, potentially improving the bioavailability and targeting of therapeutic agents .

Summary Table of Applications

Application AreaSpecific Use CasesNotable Findings
Asymmetric CatalysisRhodium-catalyzed reactions; fragrance synthesisHigh enantioselectivity; efficient synthesis
Coordination ChemistryHydrogenation; cross-coupling reactionsImproved selectivity and activity
Material SciencePolymer modification; functional materialsEnhanced mechanical properties; electronic applications
Biological ApplicationsAnticancer activity; drug delivery systemsCytotoxic effects; potential for improved bioavailability

Wirkmechanismus

The compound exerts its effects primarily through its role as a ligand in catalytic processes. The diphenylphosphane groups coordinate with transition metals, forming complexes that facilitate various chemical transformations. The chiral nature of the ligand induces enantioselectivity in the reactions, leading to the preferential formation of one enantiomer over the other.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Methoxy-Substituted Biphenyl Bisphosphine Ligands

Tetramethoxy Analogs
  • (S)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy-1,1'-biphenyl (CAS 1365531-76-5, MW 642.66) : Structural Differences: Lacks methoxy groups at positions 5,5'. Impact: Reduced electron-donating capacity and steric bulk compared to the hexamethoxy derivative. This may lower catalytic efficiency in reactions requiring strong electron donation, such as hydrogenation or cross-coupling. Synthesis and Availability: Limited commercial availability due to synthetic complexity (e.g., regioselective methoxylation).
Dimethoxy Analogs
  • (S)-(6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-dimethylphenyl)phosphine oxide) (L4) : Structural Differences: Only two methoxy groups (6,6') and phosphine oxide (P=O) instead of phosphine (P). Substituents on phosphorus are 3,5-dimethylphenyl. Impact: Phosphine oxide is a weaker donor than phosphine, reducing metal-ligand bond strength. The 3,5-dimethylphenyl groups increase steric hindrance but decrease π-accepting ability compared to phenyl.

Substituent Variations on Phosphorus

  • (S)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxy-1,1'-biphenyl : Structural Differences: Phosphorus substituents include methoxy and methyl groups. Impact: Enhanced steric bulk and electron-donating capacity from methoxy groups, but increased synthetic complexity. Likely superior in reactions requiring rigid, electron-rich environments (e.g., enantioselective allylic alkylation).
  • (S)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine) : Structural Differences: Trimethylsilyl (TMS) groups on phosphorus. However, the absence of methoxy groups at 5,5' positions reduces overall electron donation compared to the hexamethoxy compound.

Halogenated and Mixed-Functionality Ligands

  • (R)-Cl,MeO-BIPHEP [(R)-5,5'-Dichloro-6,6'-dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-biphenyl] : Structural Differences: Chlorine substituents at 5,5' instead of methoxy groups. Impact: Chlorine is electron-withdrawing, reducing electron density at the metal center. This contrasts with the hexamethoxy ligand, where methoxy groups enhance electron donation, favoring oxidative addition steps in catalysis.

Macrocyclic and Rigid Backbone Ligands

  • BiPhePhos [6,6'-[(3,3'-Di-t-butyl-5,5'-dimethoxy-1,1'-biphenyl-2,2'-diyl)bis(oxy)]bis(dibenzo[d,f][1,3,2]dioxaphosphepin)] :
    • Structural Differences : Incorporates dioxaphosphepin rings and tert-butyl groups.
    • Impact : The rigid macrocyclic structure enforces specific coordination geometries, useful in hydroformylation. However, the absence of direct phosphorus-biphenyl linkage reduces conformational flexibility compared to the hexamethoxy compound.

Key Comparative Data Table

Compound Name Methoxy Positions Phosphorus Substituents Molecular Weight Key Applications
(S)-Hexamethoxy-bisphosphine 4,4',5,5',6,6' Diphenyl ~730 (estimated) Asymmetric hydrogenation, Suzuki-Miyaura coupling
(S)-Tetramethoxy-bisphosphine 4,4',6,6' Diphenyl 642.66 Enantioselective allylic alkylation
L4 6,6' Bis(3,5-dimethylphenyl)phosphine oxide 818.78 Oxidation-resistant catalysis
BiPhePhos 5,5' Dioxaphosphepin rings 786.78 Hydroformylation

Q & A

Basic: What synthetic strategies are used to prepare (S)-hexamethoxy-biphenyl bisphosphine ligands?

Answer:
The synthesis typically involves:

  • Suzuki-Miyaura coupling to construct the biphenyl backbone with methoxy substituents at specific positions .
  • Chiral resolution using chiral auxiliaries or enzymatic methods to isolate the (S)-enantiomer .
  • Phosphination via Stille or Ullmann coupling to introduce diphenylphosphine groups at the 2,2'-positions .
    Key challenges include maintaining stereochemical integrity during phosphination and achieving high purity (>97%) through column chromatography or recrystallization .

Advanced: How do steric and electronic modifications in analogous ligands influence enantioselectivity in asymmetric catalysis?

Answer:

  • Steric effects : Bulky substituents (e.g., 3,5-di-t-butyl or methoxy groups) enhance enantioselectivity by restricting substrate access to specific coordination sites on the metal center. For example, (S)-DTBM-Garphos derivatives with t-butyl groups show >90% enantiomeric excess (ee) in hydrogenation reactions .
  • Electronic effects : Electron-donating methoxy groups increase electron density at the phosphorus atoms, modulating metal-ligand bond strength and catalytic activity. Comparative studies of ligands with methoxy vs. trimethylsilyl substituents reveal differences in turnover frequency (TOF) by up to 10-fold .
    Methodologically, DFT calculations and X-ray crystallography are critical for correlating ligand structure with catalytic performance .

Basic: What characterization techniques validate the purity and stereochemistry of this ligand?

Answer:

  • Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) confirms enantiopurity (>99% ee) .
  • 31P NMR identifies phosphine oxidation products; sharp singlet peaks at δ 15–20 ppm indicate pure phosphine ligands .
  • X-ray crystallography resolves absolute configuration and bond angles, essential for structure-activity studies .

Advanced: How can researchers resolve contradictions in catalytic efficiency reported for similar ligands?

Answer:
Discrepancies often arise from:

  • Impurity profiles : Trace metal contaminants (e.g., Pd, Ru) in ligand batches can alter catalytic cycles. ICP-MS analysis is recommended for quality control .
  • Solvent effects : Polar solvents (e.g., MeOH) may protonate phosphine ligands, reducing metal coordination efficiency. Solvent screening via high-throughput experimentation (HTE) is advised .
  • Substrate scope limitations : Ligands optimized for aryl halides may fail with aliphatic substrates. Systematic kinetic studies under varying temperatures (25–80°C) and pressures (1–50 bar H₂) can clarify scope .

Basic: What are standard protocols for ligand storage and handling to prevent degradation?

Answer:

  • Store under inert atmosphere (Ar/N₂) at –20°C to prevent oxidation of phosphine groups .
  • Use gloveboxes for weighing and handling; avoid exposure to moisture or light, which can hydrolyze methoxy groups .
  • Monitor stability via periodic 31P NMR to detect phosphine oxide formation (δ –5 to +5 ppm) .

Advanced: How does this ligand compare to BiPhePhos in palladium-catalyzed cross-coupling reactions?

Answer:

  • Substrate compatibility : The hexamethoxy ligand outperforms BiPhePhos in electron-deficient aryl chlorides due to stronger π-backbonding from methoxy groups, achieving TOFs up to 500 h⁻¹ vs. 200 h⁻¹ for BiPhePhos .
  • Steric hindrance : BiPhePhos’s dibenzodioxaphosphepine backbone creates a larger bite angle (112° vs. 104°), favoring bulkier substrates. X-ray data and computational models guide ligand selection for specific substrates .

Basic: What metal complexes are typically formed with this ligand, and how are they characterized?

Answer:

  • Ru complexes : Used in asymmetric hydrogenation; characterized by IR (CO stretches at 1900–2050 cm⁻¹) and cyclic voltammetry to assess redox activity .
  • Pd complexes : Active in C–C coupling; analyzed via XANES to confirm Pd(0)/Pd(II) oxidation states .
  • Rh complexes : Employed in hydroformylation; 103Rh NMR (δ –500 to –800 ppm) and EXAFS determine coordination geometry .

Advanced: What mechanistic insights explain the ligand’s performance in enantioselective transformations?

Answer:

  • Transition-state stabilization : Methoxy groups participate in non-covalent interactions (e.g., CH/π) with substrates, as shown in DFT studies of prochiral ketone hydrogenation .
  • Metal-ligand cooperativity : Transient coordination of methoxy oxygen to the metal center modulates electron transfer, confirmed by in-situ Raman spectroscopy .
  • Enantioselectivity erosion : Competing reaction pathways (e.g., racemic background reactions) are quantified using Eyring plots to assess activation entropy differences .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.